molecular formula C9H11BrN2O4 B12875722 5-(2-Bromoethyl) 3-ethyl 3H-pyrazole-3,5-dicarboxylate CAS No. 88202-93-1

5-(2-Bromoethyl) 3-ethyl 3H-pyrazole-3,5-dicarboxylate

Cat. No.: B12875722
CAS No.: 88202-93-1
M. Wt: 291.10 g/mol
InChI Key: BYXGLLQYJBZJFC-UHFFFAOYSA-N
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Description

5-(2-Bromoethyl) 3-ethyl 3H-pyrazole-3,5-dicarboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromoethyl group at the 5-position and an ethyl group at the 3-position, along with two ester groups at the 3 and 5 positions of the pyrazole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromoethyl) 3-ethyl 3H-pyrazole-3,5-dicarboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dicarbethoxy-1H-pyrazole with 2-bromoethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-bromoethanol attacks the carbonyl carbon of the ester group, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromoethyl) 3-ethyl 3H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Bromoethyl) 3-ethyl 3H-pyrazole-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in various diseases.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-(2-Bromoethyl) 3-ethyl 3H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. Additionally, the pyrazole ring can interact with various receptors and enzymes, modulating their function and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Bromoethyl) 3-ethyl 3H-pyrazole-3,5-dicarboxylate is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and allows for the formation of various derivatives through nucleophilic substitution. This makes it a valuable compound in synthetic chemistry and drug discovery .

Properties

CAS No.

88202-93-1

Molecular Formula

C9H11BrN2O4

Molecular Weight

291.10 g/mol

IUPAC Name

5-O-(2-bromoethyl) 3-O-ethyl 3H-pyrazole-3,5-dicarboxylate

InChI

InChI=1S/C9H11BrN2O4/c1-2-15-8(13)6-5-7(12-11-6)9(14)16-4-3-10/h5-6H,2-4H2,1H3

InChI Key

BYXGLLQYJBZJFC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C=C(N=N1)C(=O)OCCBr

Origin of Product

United States

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